6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring. The compound also features an ethyl group at the 6-position and a hydroxyphenyl group at the 2-position. These structural features contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been shown to exhibit a wide range of biological activities . They have been used on several therapeutic targets .
Mode of Action
It’s worth noting that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds of the pyridopyrimidine class have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Pharmacokinetics
The compound’s lipophilicity could potentially influence its bioavailability .
Result of Action
Pyridopyrimidine derivatives have been associated with a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the condensation of 2-aminothiophene with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent to form the thienopyrimidine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of reagents and reaction conditions may also be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl group or the hydroxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of catalysts like Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Thienopyrimidines: Compounds with similar thienopyrimidine cores but different substituents.
Pyrimidines: Compounds with a pyrimidine core but without the thiophene ring.
Thiophenes: Compounds with a thiophene core but without the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
CAS No. |
1240814-68-9 |
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Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 |
IUPAC Name |
6-ethyl-2-(3-hydroxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2O2S/c1-2-10-7-11-13(18)15-12(16-14(11)19-10)8-4-3-5-9(17)6-8/h3-7,17H,2H2,1H3,(H,15,16,18) |
InChI Key |
OHGWGURNOMQOMQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)C3=CC(=CC=C3)O |
solubility |
not available |
Origin of Product |
United States |
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